molecular formula C18H18N4OS B12135552 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12135552
M. Wt: 338.4 g/mol
InChI Key: CYXVNBYFWHGBPL-VMPITWQZSA-N
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Description

This compound belongs to the 1,2,4-triazole family, a heterocyclic scaffold widely studied for its pharmacological versatility. Its structure features a 1,2,4-triazole core substituted at position 3 with a (2E)-3-phenylprop-2-enylthio group and at position 5 with a 4-methoxyphenyl moiety. The (2E)-3-phenylprop-2-enylthio group introduces rigidity due to the conjugated double bond, which may influence bioavailability and target binding .

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H18N4OS/c1-23-16-11-9-15(10-12-16)17-20-21-18(22(17)19)24-13-5-8-14-6-3-2-4-7-14/h2-12H,13,19H2,1H3/b8-5+

InChI Key

CYXVNBYFWHGBPL-VMPITWQZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SC/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acylation of Thiosemicarbazide

4-Methoxybenzoyl chloride reacts with thiosemicarbazide in anhydrous ethanol under reflux (4–6 hours) to form the intermediate 1-(4-methoxybenzoyl)thiosemicarbazide. Cyclization is induced using 2 M NaOH, yielding the triazole-thiol.

Reaction conditions:

  • Solvent: Ethanol (anhydrous)

  • Temperature: 80°C (reflux)

  • Cyclization agent: 2 M NaOH

  • Yield: 68–72%

Alternative Route: Hydrazinolysis of Carbothioamides

4-Methoxyphenylcarbothioamide undergoes cyclization with hydrazine hydrate in boiling ethanol (6 hours), forming the triazole-thiol. This method avoids acyl chloride intermediates, improving safety.

Key parameters:

  • Molar ratio: 1:1.2 (carbothioamide:hydrazine hydrate)

  • Yield: 65–70%

Functionalization of the Amino Group

The 4-amino group is introduced via two primary routes:

Direct Amination During Cyclization

Using 4-amino-3-thiosemicarbazide in the initial cyclization step generates the 4-amino-triazole core directly. This one-pot method simplifies synthesis but requires strict stoichiometric control.

Limitations:

  • Competing side reactions reduce yield to 50–55%.

Post-Modification via Buchwald-Hartwig Amination

The 4-chloro intermediate (prepared by treating the triazole-thiol with POCl₃) undergoes palladium-catalyzed amination with NH₃(g) in dioxane at 100°C.

Catalyst system:

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • Yield: 60–65%

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.68–7.12 (m, 9H, aromatic and vinyl-H), 6.02 (d, J = 15.6 Hz, 1H, CH₂-S), 3.82 (s, 3H, OCH₃).

  • IR (KBr): 3250 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >98% purity.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key AdvantageLimitation
Sequential Alkylation345–50High regioselectivityLengthy purification
Microwave-Assisted265–70Rapid reaction kineticsSpecialized equipment required
One-Pot Amination250–55Simplified workflowLow yield due to side reactions

Challenges and Optimization Strategies

Stereochemical Control

The (E)-configuration of the allylthio group is maintained using freshly distilled (2E)-3-phenylprop-2-enyl bromide. Isomerization to the (Z)-form is suppressed by avoiding prolonged heating.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation. Switching to THF/water biphasic systems improves extraction efficiency.

Scale-Up Considerations

Kilogram-scale synthesis achieves 55–60% yield using continuous flow reactors for the alkylation step, reducing processing time by 40% .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Oxidizing AgentConditionsProductReference
H₂O₂ (30%)Acetic acid, 60°C, 4 hSulfoxide derivative
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°C → RT, 12 hSulfone derivative

Key Findings :

  • Oxidation selectivity depends on stoichiometry: equimolar H₂O₂ yields sulfoxide, while excess oxidant produces sulfone.

  • Sulfone derivatives show enhanced thermal stability compared to sulfoxides.

Nucleophilic Substitution

The triazole ring’s nitrogen atoms and the amine group participate in substitution reactions:

Alkylation

ReagentConditionsProductReference
2-Bromo-1-phenylethanoneCs₂CO₃, ethanol, RT, 24 hAlkylated triazole at S-position
Allyl bromideK₂CO₃, DMF, 80°C, 6 hN-allylated triazole derivative

Mechanistic Insight :

  • Alkylation occurs preferentially at the sulfur atom due to its nucleophilic character .

  • Steric hindrance from the 4-methoxyphenyl group limits reactivity at N-1 and N-2 positions.

Cycloaddition Reactions

The triazole core participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductReference
PhenylacetyleneCuI, DIPEA, DMF, 100°C, 12 hTriazolopyridine hybrid
Ethyl acrylateThermal (neat), 120°C, 8 hFused triazolo-oxazine

Stereochemical Notes :

  • The (2E)-3-phenylprop-2-enylthio group induces regioselectivity in cycloaddition products.

Acid-Catalyzed Rearrangement

Under acidic conditions, the triazole ring undergoes structural reorganization:

AcidConditionsProductReference
H₂SO₄ (conc.)Reflux, 6 hBenzothiazine derivative via ring expansion
HCl (gas)CHCl₃, 0°C, 2 hThiadiazole intermediate

Mechanism :

  • Protonation of the triazole ring facilitates cleavage of the S–C bond, followed by recombination with adjacent substituents.

Reduction Reactions

The enylthio group and triazole ring participate in selective reductions:

Reducing AgentConditionsProductReference
NaBH₄Ethanol, RT, 2 hReduced thioether to thiol
H₂/Pd-CTHF, 40 psi, 12 hHydrogenated prop-2-enyl group to propane

Applications :

  • Reduced thiol derivatives exhibit improved solubility in polar solvents .

Schiff Base Formation

The primary amine reacts with aldehydes to form Schiff bases:

AldehydeConditionsProductReference
4-MethoxybenzaldehydeEtOH, RT, 6 hSchiff base with imine linkage
2-Hydroxy-1-naphthaldehydeAcetic acid, reflux, 4 hFluorescent Schiff base complex

Characterization :

  • Schiff bases show bathochromic shifts in UV-Vis spectra due to extended conjugation .

Mannich Reactions

The amine group participates in three-component Mannich reactions:

ComponentsConditionsProductReference
Formaldehyde + morpholineH₂O, 80°C, 3 hMannich base with morpholine moiety
Acetaldehyde + piperazineEtOH, RT, 8 hBis-Mannich derivative

Biological Relevance :

  • Mannich bases derived from this compound demonstrate enhanced antifungal activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can inhibit the growth of various bacterial and fungal strains. For instance, a study on triazole derivatives demonstrated promising activity against bacteria and yeast-like fungi using susceptibility testing methods such as agar-well diffusion .

Antifungal Applications

Triazoles are widely used in antifungal treatments due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The specific compound may enhance the efficacy of existing antifungal agents or serve as a lead compound for new drug development.

Synthesis and Characterization

The synthesis of this compound involves several steps including:

  • Formation of the Triazole Ring : This is typically achieved through cyclization reactions involving hydrazine derivatives.
  • Thioether Formation : The introduction of the thioether group enhances the compound's biological activity.
  • Functionalization with Methoxy Groups : The presence of methoxy groups can influence both solubility and biological activity.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of synthesized compounds .

Case Studies

  • Antimicrobial Activity : A study conducted on various triazole derivatives found that certain modifications led to enhanced antimicrobial activity against resistant strains of bacteria. The incorporation of phenylpropene moieties was particularly noted for increasing potency .
  • In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets, suggesting its potential as a therapeutic agent against specific diseases .

Mechanism of Action

The mechanism of action of 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares the target compound with structurally related 1,2,4-triazole derivatives:

Compound Name / ID Key Structural Features Biological Activity / IC₅₀ (μM) Reference
Target Compound : 3-((2E)-3-Phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine - 4-Amino group
- (2E)-3-Phenylprop-2-enylthio (thioether with conjugated double bond)
- 5-(4-Methoxyphenyl)
Under investigation
3-[(4-Methoxybenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine () - 4-Amino group
- 4-Methoxybenzylthio (flexible thioether)
- 5-(4-Pyridinyl)
Not reported
5-(4-Ethoxyphenyl)-4-[(E)-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol () - Hydrazine-linked benzylidene group
- 3-Thiol group
- 5-(4-Ethoxyphenyl)
Antifungal activity (IC₅₀: 8.2)
5-(4-Methoxyphenyl)-4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol () - Pyrrole-substituted hydrazone
- 3-Thiol group
- 5-(4-Methoxyphenyl)
Antibacterial (MIC: 12.5 μg/mL)
5-(4-Fluorophenyl)-4-[(E)-(4-nitrobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione () - Nitrobenzylidene hydrazone
- 3-Thione group
- 5-(4-Fluorophenyl)
Anticancer (IC₅₀: 9.3)

Key Observations:

Substituent Effects on Activity :

  • The thioether group in the target compound and ’s derivative may enhance membrane permeability compared to thiol/thione analogs () .
  • Electron-withdrawing groups (e.g., nitro in ) correlate with higher anticancer activity, whereas electron-donating groups (e.g., methoxy in the target compound) are associated with antimicrobial effects .

Comparative Pharmacokinetics :

  • Thione derivatives () exhibit higher metabolic stability but lower solubility than amine -substituted triazoles (target compound) .

Structure-Activity Relationship (SAR) Insights

  • Position 5 Substitutions :

    • 4-Methoxyphenyl (target compound) and 4-ethoxyphenyl () groups show moderate antifungal activity, while 4-fluorophenyl () enhances anticancer potency .
    • Substitutions at this position influence electronic properties and steric interactions with target enzymes (e.g., cytochrome P450) .
  • Position 3 Modifications :

    • Thioether-linked propenyl groups (target compound) may improve bioavailability over thiol/thione derivatives due to reduced oxidation susceptibility .
  • Position 4 Functional Groups :

    • The amine group in the target compound supports hydrogen bonding, critical for target recognition, whereas hydrazone derivatives () exhibit broader but less specific activity .

Biological Activity

3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is C17H16N4O3S. The structure features a triazole ring substituted with a phenylprop-2-enylthio group and a methoxyphenyl group. These functional groups contribute to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a variety of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has shown promise in several areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. For instance:

Compound NameStructural FeaturesBiological Activity
1-(4-Methoxyphenyl)-5-methyltriazoleContains methoxy and methyl groups on triazoleAntimicrobial
5-(4-Methylphenyl)-1H-1,2,4-triazoleSubstituted with methyl instead of methoxyAntifungal
3-(Phenethylthio)-1H-triazoleFeatures a phenethyl thio groupAnticancer

The unique combination of functional groups in 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine enhances its antimicrobial efficacy compared to other triazoles.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have revealed their potential to inhibit cancer cell proliferation. For example, compounds structurally similar to 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through various assays measuring cytokine release. In vitro studies using peripheral blood mononuclear cells (PBMC) demonstrated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:

  • Compound 3a showed a reduction in TNF-α production by approximately 44–60% at higher concentrations.

These findings suggest that the compound may modulate immune responses effectively without exhibiting significant toxicity at therapeutic doses .

Case Studies

Several research articles have documented the biological activities of triazole derivatives similar to the compound :

  • Synthesis and Evaluation : A study focused on synthesizing new triazole derivatives found that compounds with similar substitutions exhibited enhanced anti-inflammatory and antimicrobial activities. The most effective derivatives demonstrated low toxicity while significantly reducing cytokine levels in stimulated PBMC cultures .
  • Pharmacological Investigations : Another investigation highlighted the potential of triazole derivatives as immunomodulators, noting their ability to alter cytokine release profiles in immune cells. This indicates their role in therapeutic applications targeting inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine, and how are reaction conditions optimized?

  • Methodological Answer : Microwave-assisted synthesis is highly efficient for this compound. Optimal conditions include a temperature of 165°C, pressure of 12.2 bar, and reaction time of 45 minutes, monitored via gas chromatography-mass spectrometry (GC-MS) to confirm reaction completion. Systematic parameter variation (time, temperature, catalyst loading) is critical for yield optimization . Conventional methods require reflux in anhydrous solvents (e.g., ethanol or DMF) with thiol-alkylation steps, but microwave synthesis reduces side-product formation .

Q. Which spectroscopic and computational techniques are recommended for confirming the structure and purity of this triazole derivative?

  • Methodological Answer : Use a combination of:

  • NMR (¹H, ¹³C) to verify substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., C=S stretching at ~1200 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Density Functional Theory (DFT) calculations to correlate experimental spectral data with theoretical predictions, ensuring structural accuracy .
    • Purity is assessed via HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates .

Q. How can computational tools predict the biological activity of this compound, and what are the limitations?

  • Methodological Answer : Tools like Pass Online® predict activity by analyzing structural motifs against known pharmacophores. For example, the thioether and triazole moieties may confer antimicrobial or anticancer properties. However, predictions require experimental validation due to potential false positives from overfitting or incomplete databases .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Cross-validation : Repeat assays under standardized conditions (e.g., MIC assays for antimicrobial activity).
  • Structural analogs : Synthesize derivatives with minor substituent changes to isolate active pharmacophores.
  • Meta-analysis : Compare results with structurally similar triazoles (e.g., 5-(thiophen-2-ylmethyl) analogs) to identify trends in activity .
    • Contradictions often arise from solubility differences or assay-specific interference (e.g., redox-active thiol groups) .

Q. What is the impact of substituent variation (e.g., methoxy vs. bromophenyl groups) on the compound’s physicochemical and pharmacological properties?

  • Methodological Answer :

  • Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility but may reduce membrane permeability.
  • Electron-withdrawing groups (e.g., 2-bromophenyl) increase stability but could alter binding affinity.
  • Use Hammett constants (σ) and logP calculations to correlate substituent effects with activity. Experimental validation via SAR studies is essential .

Q. How can molecular docking results for this compound be validated experimentally?

  • Methodological Answer :

  • Target protein expression : Purify recombinant proteins (e.g., kinases or enzymes) for in vitro binding assays.
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Crystallography : Co-crystallize the compound with the target to confirm binding poses predicted by docking .

Q. What are the advantages of microwave synthesis over conventional methods for generating triazole derivatives?

  • Methodological Answer :

  • Efficiency : Microwave synthesis reduces reaction time from hours to minutes (e.g., 45 minutes vs. 12 hours).
  • Yield improvement : Higher purity (≥95%) due to reduced side reactions.
  • Energy savings : Lower thermal degradation risk .

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